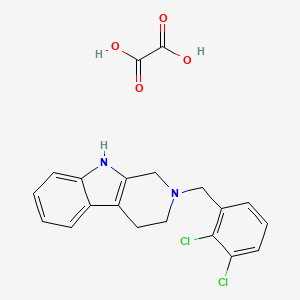
2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects. Harmine has been shown to inhibit the activity of various enzymes, including monoamine oxidase A (MAO-A), cyclin-dependent kinases (CDKs), and protein kinase C (PKC). Harmine has also been shown to activate the Wnt/beta-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
Harmine exerts its pharmacological effects by interacting with various molecular targets in the body. Harmine inhibits the activity of MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A activity, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate increases the levels of these neurotransmitters in the brain, which can improve mood, cognition, and memory. Harmine also inhibits the activity of CDKs, which are involved in cell cycle progression and DNA replication. By inhibiting CDK activity, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate can induce cell cycle arrest and apoptosis in cancer cells. Harmine also activates the Wnt/beta-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Harmine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects. Harmine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Harmine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues. Harmine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. Harmine has also been shown to inhibit the replication of various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). Harmine has been shown to protect neurons from oxidative stress and excitotoxicity, which can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine is readily available from natural sources such as Banisteriopsis caapi and Peganum harmala, and can also be synthesized using various methods. Harmine has a low toxicity profile and is generally well-tolerated in animals and humans. However, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate has several limitations for lab experiments, including its poor solubility in water and its tendency to degrade in acidic or basic conditions. Harmine also exhibits low bioavailability, which can limit its efficacy in vivo.
Zukünftige Richtungen
Harmine has several potential future directions for research, including its use as a therapeutic agent for various diseases. Harmine has been shown to exhibit anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases such as cancer, viral infections, and neurodegenerative diseases. Harmine has also been shown to activate the Wnt/beta-catenin signaling pathway, which plays a crucial role in stem cell differentiation and tissue regeneration. Harmine has the potential to be used as a regenerative medicine agent for tissue repair and regeneration. Further research is needed to explore the full therapeutic potential of 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate and its underlying mechanisms of action.
Synthesemethoden
Harmine can be synthesized using various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Leimgruber-Batcho indole synthesis. The most commonly used method for 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate synthesis is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.
Eigenschaften
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2.C2H2O4/c19-15-6-3-4-12(18(15)20)10-22-9-8-14-13-5-1-2-7-16(13)21-17(14)11-22;3-1(4)2(5)6/h1-7,21H,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOZEHGFYUQSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=C(C(=CC=C4)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)
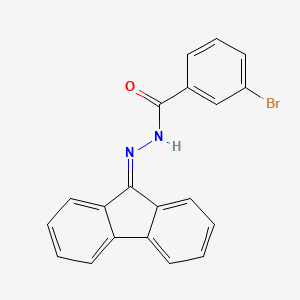
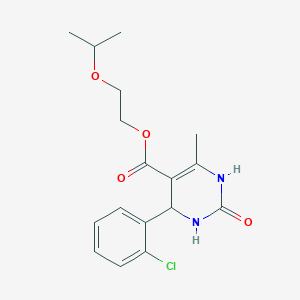
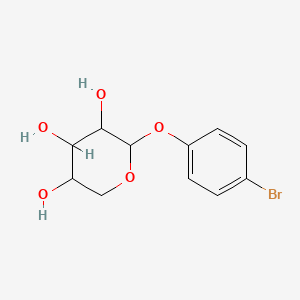
![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
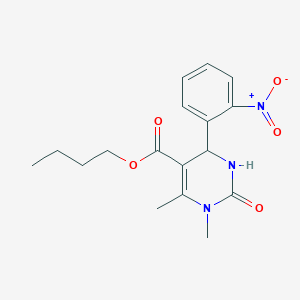
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)